2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification with methanol, hydrazination, salt formation, and cyclization to form the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to its biological effects . For example, it may inhibit carbonic anhydrase, an enzyme involved in various physiological processes .
Comparison with Similar Compounds
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide can be compared with other thiadiazole derivatives, such as:
- 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide
- 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
- 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities
Properties
Molecular Formula |
C18H16ClN3OS3 |
---|---|
Molecular Weight |
422.0 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C18H16ClN3OS3/c1-12-2-8-15(9-3-12)20-16(23)11-25-18-22-21-17(26-18)24-10-13-4-6-14(19)7-5-13/h2-9H,10-11H2,1H3,(H,20,23) |
InChI Key |
KHGACHQGJRNIGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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